4-Fluororesorcinol

Description

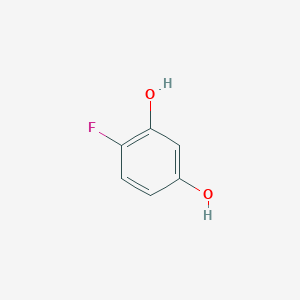

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIJNIQXJYQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441640 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103068-41-3 | |

| Record name | 4-Fluororesorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-1,3-dihydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluororesorcinol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 4-Fluororesorcinol. The information is intended to support research, development, and application of this versatile fluorinated building block.

Chemical Identity and Properties

4-Fluororesorcinol, also known by its IUPAC name 4-fluorobenzene-1,3-diol, is an aromatic organic compound.[1] It is a derivative of resorcinol with a fluorine atom substituted at the 4-position. This substitution enhances the compound's reactivity and imparts unique electronic properties, making it a valuable intermediate in various synthetic applications.[2]

The chemical structure of 4-Fluororesorcinol consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a fluorine atom at position 4.

References

An In-depth Technical Guide to 4-Fluororesorcinol (CAS: 103068-41-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol, with the CAS number 103068-41-3, is a fluorinated aromatic organic compound belonging to the resorcinol family.[1] Its chemical structure, featuring a fluorine atom on the resorcinol backbone, imparts unique chemical and physical properties that make it a valuable intermediate and building block in various scientific and industrial applications.[2] This technical guide provides a comprehensive overview of 4-Fluororesorcinol, including its chemical and physical properties, detailed synthesis protocols, key applications, and safety information. The information is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

4-Fluororesorcinol is a white to brown crystalline powder.[3] The fluorine substitution on the benzene ring significantly influences its electronic properties, reactivity, and biological activity compared to unsubstituted resorcinol.

Table 1: General and Physical Properties of 4-Fluororesorcinol

| Property | Value | Reference(s) |

| CAS Number | 103068-41-3 | [4] |

| Molecular Formula | C₆H₅FO₂ | [4] |

| Molecular Weight | 128.10 g/mol | [4] |

| Appearance | White to brown powder/crystal | [3] |

| Melting Point | 96-100 °C | |

| Purity | ≥97% | |

| Synonyms | 4-Fluoro-1,3-benzenediol, 1-Fluoro-2,4-dihydroxybenzene | |

| Storage Temperature | -20°C |

Table 2: Predicted Spectroscopic Data for 4-Fluororesorcinol

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons and hydroxyl protons. The aromatic protons will show splitting patterns influenced by the fluorine and hydroxyl groups. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the benzene ring, with chemical shifts influenced by the fluorine and hydroxyl substituents. |

| FT-IR (cm⁻¹) | Broad O-H stretching band (approx. 3200-3600 cm⁻¹), C-F stretching band (approx. 1000-1400 cm⁻¹), and aromatic C=C stretching bands (approx. 1450-1600 cm⁻¹). |

| Mass Spectrometry (m/z) | A molecular ion peak at approximately 128.10, with fragmentation patterns corresponding to the loss of functional groups. |

Table 3: Predicted Physicochemical Properties of 4-Fluororesorcinol

| Property | Predicted Value |

| pKa | ~8.49 |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. |

Synthesis of 4-Fluororesorcinol

A common and effective method for the synthesis of 4-Fluororesorcinol is a four-step process starting from 5-nitro-1,2,4-trifluorobenzene. This synthetic route offers good overall yield and regioselectivity.

Synthesis Workflow

Caption: Four-step synthesis of 4-Fluororesorcinol.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene

-

In a reaction vessel, dissolve 5-nitro-1,2,4-trifluorobenzene in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a suitable acid and remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2,4-dimethoxy-5-fluoronitrobenzene.

Step 2: Synthesis of 1-Amino-2,4-dimethoxy-5-fluorobenzene

-

Dissolve 2,4-dimethoxy-5-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.[5][6][7][8]

-

Add a catalytic amount of palladium on carbon (Pd/C).[5][6][7][8]

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC).[5][6][7][8]

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-amino-2,4-dimethoxy-5-fluorobenzene.

Step 3: Synthesis of 1-Fluoro-2,4-dimethoxybenzene

-

Dissolve 1-amino-2,4-dimethoxy-5-fluorobenzene in an aqueous solution of hypophosphorous acid (H₃PO₂).[9]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.[10]

-

Allow the reaction to stir at low temperature and then warm to room temperature.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 1-fluoro-2,4-dimethoxybenzene.

Step 4: Synthesis of 4-Fluororesorcinol

-

Dissolve 1-fluoro-2,4-dimethoxybenzene in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[11][12][13][14][15]

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).[11][12][13][14][15]

-

Slowly add a solution of boron tribromide (BBr₃) in DCM to the reaction mixture.[11][12][13][14][15]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[11][12][13][14][15]

-

Carefully quench the reaction with water or methanol at a low temperature.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-Fluororesorcinol.

Applications in Research and Development

4-Fluororesorcinol's unique structure makes it a valuable tool in several areas of research and development.

Pharmaceutical and Agrochemical Synthesis

4-Fluororesorcinol serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of the final active compounds. It has been utilized in the development of anti-cancer and anti-inflammatory drugs.[2]

Fluorescent Dyes and Indicators

This compound is a crucial precursor for the synthesis of fluorinated fluorescent dyes, such as Oregon Green and other fluorescein analogs.[4][16] The fluorine substitution lowers the pKa of the dye, making its fluorescence less pH-sensitive in physiological ranges.

Enzyme Inhibition Studies

4-Fluororesorcinol and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][9][17][18] This property makes it a compound of interest for applications in cosmetics and for studying the mechanism of tyrosinase inhibition.

Caption: Mechanism of tyrosinase inhibition by 4-Fluororesorcinol.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a general guideline for assessing the tyrosinase inhibitory activity of 4-Fluororesorcinol, adapted from methods for similar compounds.[5][19]

-

Reagent Preparation:

-

Prepare a stock solution of 4-Fluororesorcinol in DMSO.

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

-

Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

-

Prepare a solution of L-DOPA (substrate) in the phosphate buffer.

-

Prepare a positive control solution (e.g., Kojic acid) in DMSO.[19]

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, the 4-Fluororesorcinol solution (at various concentrations), and the tyrosinase solution to each well.[19]

-

Include wells for a negative control (with DMSO instead of the inhibitor) and a blank (without the enzyme).[19]

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475-510 nm in a microplate reader in kinetic mode for a set duration (e.g., 20-30 minutes).[5][19]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each concentration.

-

Determine the percentage of tyrosinase inhibition for each concentration of 4-Fluororesorcinol compared to the negative control.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Safety and Handling

4-Fluororesorcinol should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Table 4: Hazard and Precautionary Information for 4-Fluororesorcinol

| Category | Information | Reference(s) |

| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Use in a well-ventilated area or with a fume hood. |

Conclusion

4-Fluororesorcinol is a versatile and valuable chemical compound with a growing number of applications in scientific research and industrial development. Its unique properties, stemming from the fluorine substitution, make it an important building block for pharmaceuticals, agrochemicals, and advanced materials such as fluorescent dyes. This technical guide provides a solid foundation of its properties, synthesis, and applications, which should aid researchers and developers in harnessing the potential of this compound in their work. As with all chemical reagents, proper safety precautions should be strictly followed during handling and use.

References

- 1. 4-n-butylresorcinol enhances proteolytic degradation of tyrosinase in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluororesorcinol | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ossila.com [ossila.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

Synthesis of 4-Fluororesorcinol from Fluorinated Nitrobenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and regiospecific method for the synthesis of 4-fluororesorcinol, a valuable intermediate in the preparation of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients (APIs).[1][2][3][4] The core of this guide focuses on a four-step synthetic pathway starting from a commercially available fluorinated nitrobenzene, offering high overall yields and excellent purity of the final product.[5][6]

Introduction

4-Fluororesorcinol (4-fluoro-1,3-dihydroxybenzene) is a key building block in organic synthesis.[1] Its utility is particularly notable in the preparation of fluorinated fluoresceins, which exhibit enhanced photostability and lower pKa values compared to their non-fluorinated counterparts, making them superior fluorescent probes in biological systems.[5][7][8] While other methods for the synthesis of fluorinated resorcinols exist, such as direct fluorination, they often suffer from low yields and difficulties in product isolation.[5] The synthetic route detailed in this guide, starting from (polyfluoro)nitrobenzenes, provides a straightforward and efficient alternative.[5][6][7]

Synthetic Pathway Overview

The synthesis of 4-fluororesorcinol is accomplished in four sequential steps, commencing with 5-nitro-1,2,4-trifluorobenzene. The strategy involves the initial installation of the resorcinol framework by methoxide displacement of fluorine atoms, followed by removal of the directing nitro group and subsequent demethylation to yield the final product.[5][6]

Experimental Workflow for the Synthesis of 4-Fluororesorcinol

Caption: A four-step synthetic route to 4-Fluororesorcinol.

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of 4-fluororesorcinol from 5-nitro-1,2,4-trifluorobenzene. The overall yield for this four-step process is approximately 80%.[5][6]

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 5-Nitro-1,2,4-trifluorobenzene | 2,4-Dimethoxy-5-fluoronitrobenzene | Sodium methoxide in Methanol | Quantitative |

| 2 | 2,4-Dimethoxy-5-fluoronitrobenzene | 2,4-Dimethoxy-5-fluoroaniline | Palladium on Carbon, Hydrogen | Quantitative |

| 3 | 2,4-Dimethoxy-5-fluoroaniline | 1-Fluoro-2,4-dimethoxybenzene | Nitrous acid, Hypophosphorous acid | 87% |

| 4 | 1-Fluoro-2,4-dimethoxybenzene | 4-Fluororesorcinol | Boron tribromide in Dichloromethane | 92% |

Detailed Experimental Protocols

The following protocols are adapted from the work of Sun et al. in The Journal of Organic Chemistry.[5]

Step 1: Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene

-

Procedure: To a solution of 5-nitro-1,2,4-trifluorobenzene (1.0 equivalent) in methanol (0.3–0.4 M) under a nitrogen atmosphere at 4 °C, sodium methoxide (2.2 equivalents, 25% in methanol) is added dropwise. The resulting mixture is stirred at room temperature for 1–24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with 1 M citric acid (0.1 equivalents), and the methanol is removed under reduced pressure (in vacuo).

Step 2: Synthesis of 2,4-Dimethoxy-5-fluoroaniline

-

Procedure: 2,4-Dimethoxy-5-fluoronitrobenzene is reduced via catalytic hydrogenation. A solution of the nitro compound in ethyl acetate is treated with a catalytic amount of palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction proceeds until the starting material is consumed, as monitored by TLC. This reduction typically results in a quantitative yield of the corresponding aniline.

Step 3: Synthesis of 1-Fluoro-2,4-dimethoxybenzene (Hydrodediazoniation)

-

Procedure: The aniline derivative, 2,4-dimethoxy-5-fluoroaniline, undergoes hydrodediazoniation. This is achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, followed by reaction with hypophosphorous acid (H₃PO₂). This two-step, one-pot procedure effectively removes the amino group and replaces it with a hydrogen atom.

Step 4: Synthesis of 4-Fluororesorcinol (Demethylation)

-

Procedure: The final step is the demethylation of 1-fluoro-2,4-dimethoxybenzene. A solution of the dimethoxy compound in dichloromethane (CH₂Cl₂) is treated with boron tribromide (BBr₃). The reaction mixture is stirred for approximately 24 hours to ensure complete cleavage of the methyl ethers, yielding 4-fluororesorcinol.

Alternative Synthetic Approaches

While the focus of this guide is on the synthesis from fluorinated nitrobenzenes, it is worth noting that other methods have been explored. Direct fluorination of resorcinol or 1,3-dimethoxybenzene has been attempted using reagents like cesium fluoroxysulfate and Selectfluor.[5] However, these methods often lead to mixtures of products and present significant purification challenges.[5] Another approach involves the Balz-Schiemann reaction of 2,4-dimethoxyaniline, though this has been reported to give low yields.[5]

Conclusion

The synthesis of 4-fluororesorcinol from 5-nitro-1,2,4-trifluorobenzene represents a highly efficient and regiospecific method for the preparation of this important synthetic intermediate. The four-step process, involving methoxylation, nitro group reduction, hydrodediazoniation, and demethylation, provides an excellent overall yield and avoids the separation issues associated with direct fluorination methods. This robust synthetic route is well-suited for laboratory-scale and potentially scalable for industrial applications, facilitating the development of advanced materials and pharmaceuticals.

References

4-Fluororesorcinol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Fluorinated Building Block in Modern Chemistry and Pharmaceutical Development

Introduction

4-Fluororesorcinol is a fluorinated aromatic organic compound that has emerged as a critical building block in various scientific and industrial fields. Its unique chemical structure, featuring a fluorine atom on the resorcinol framework, imparts enhanced reactivity and desirable physicochemical properties, making it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of 4-Fluororesorcinol, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

Chemical and Physical Properties

The introduction of a fluorine atom to the resorcinol ring significantly influences the molecule's electronic properties, acidity, and reactivity. These properties are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| CAS Number | 103068-41-3 | [2][3] |

| Molecular Formula | C₆H₅FO₂ | [2][3] |

| Molecular Weight | 128.10 g/mol | [2][3] |

| Appearance | White to brown or beige powder/crystal | [1][2] |

| Melting Point | 96-100 °C | [2][3] |

| Boiling Point | 240.8 °C at 760 mmHg | [4] |

| pKa | 8.49 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Purity | ≥97-98% | [2][3] |

Synthesis of 4-Fluororesorcinol

Several synthetic routes to 4-Fluororesorcinol have been developed, each with its own advantages in terms of yield and scalability. Two prominent methods are detailed below.

Synthesis from 5-Nitro-1,2,4-trifluorobenzene

A multi-step synthesis starting from 5-nitro-1,2,4-trifluorobenzene provides a high overall yield of 4-Fluororesorcinol.[5] This method involves a sequence of nucleophilic aromatic substitution, reduction, hydrodediazoniation, and demethylation.

Experimental Protocol:

-

Synthesis of 2,4-Dimethoxy-5-fluoronitrobenzene: To a solution of 5-nitro-1,2,4-trifluorobenzene in methanol, 2.2 equivalents of sodium methoxide in methanol are added dropwise. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). The product is isolated after an acidic workup. This step proceeds with quantitative yield.[5]

-

Reduction to 1-Amino-2,4-dimethoxy-5-fluorobenzene: The nitro group of 2,4-dimethoxy-5-fluoronitrobenzene is reduced to an amine via catalytic hydrogenation using 10% palladium on carbon (Pd/C) as the catalyst and hydrogen gas. The reaction is carried out in a suitable solvent such as ethyl acetate. This reduction also achieves a quantitative yield.[5]

-

Hydrodediazoniation to 1,3-Dimethoxy-4-fluorobenzene: The amino group of 1-amino-2,4-dimethoxy-5-fluorobenzene is removed through a hydrodediazoniation reaction. This is accomplished by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and an acid, followed by reduction with hypophosphorous acid (H₃PO₂). This step yields the desired product in approximately 87% yield.[5]

-

Demethylation to 4-Fluororesorcinol: The final step involves the demethylation of the two methoxy groups of 1,3-dimethoxy-4-fluorobenzene. This is achieved by treating the compound with a strong Lewis acid, such as boron tribromide (BBr₃), in a chlorinated solvent like dichloromethane (CH₂Cl₂). The reaction is typically run for 24 hours and yields 4-Fluororesorcinol in about 92% yield.[5]

Direct Fluorination of 1,3-Dimethoxybenzene

A more direct, albeit lower-yielding, approach involves the direct fluorination of 1,3-dimethoxybenzene. This method is followed by demethylation to yield 4-Fluororesorcinol.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Fluororesorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluororesorcinol (CAS 103068-41-3), a key intermediate in the synthesis of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison. Detailed experimental protocols and visualizations of key processes are also included to support researchers in their analytical and synthetic endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for 4-Fluororesorcinol.

¹H NMR Spectroscopic Data

The experimental ¹H NMR data for 4-Fluororesorcinol is presented below.[1] The spectrum was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for 4-Fluororesorcinol

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | 6.89 | dd | 10.1, 9.0 |

| H-6 | 6.48 | dd | 7.3, 3.0 |

| H-2 | 6.27 | m | - |

| OH (phenolic) | 8.39 | br | - |

| OH (phenolic) | 8.00 | br | - |

dd = doublet of doublets, m = multiplet, br = broad singlet

¹³C NMR Spectroscopic Data (Predicted)

Table 2: Predicted ¹³C NMR Data for 4-Fluororesorcinol

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 | 158.5 (d, JC-F ≈ 240 Hz) |

| C-2 | 103.2 (d, JC-F ≈ 25 Hz) |

| C-3 | 157.9 (s) |

| C-4 | 99.8 (d, JC-F ≈ 25 Hz) |

| C-5 | 132.1 (d, JC-F ≈ 10 Hz) |

| C-6 | 108.5 (s) |

d = doublet, s = singlet. The values in parentheses indicate the expected splitting pattern and approximate coupling constant due to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 4-Fluororesorcinol (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆, in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is used.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for 4-Fluororesorcinol.

Table 3: Predicted IR Spectroscopic Data for 4-Fluororesorcinol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1520-1470 | C=C stretch | Aromatic ring |

| 1280-1200 | C-F stretch | Aryl-F |

| 1200-1100 | C-O stretch | Phenolic C-O |

| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: For a solid sample like 4-Fluororesorcinol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio, typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4-Fluororesorcinol is presented below.

Table 4: Predicted Mass Spectrometry Data for 4-Fluororesorcinol

| m/z (mass-to-charge ratio) | Ion | Description |

| 128 | [M]⁺˙ | Molecular ion |

| 100 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 99 | [M - CHO]⁺ | Loss of a formyl radical |

| 71 | [C₄H₄F]⁺ | Fragment from ring cleavage |

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector is used to detect the ions, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

References

Physical properties of 4-Fluororesorcinol (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluororesorcinol (CAS No: 103068-41-3), a key intermediate in the synthesis of various pharmaceuticals, fluorescent dyes, and advanced materials.[1][2] This document details the compound's melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and presents a visual representation of a significant synthetic pathway involving this compound. The information herein is intended to support research and development activities by providing a consolidated resource on the fundamental physicochemical characteristics of 4-Fluororesorcinol.

Introduction

4-Fluororesorcinol, also known as 1-fluoro-2,4-dihydroxybenzene, is a fluorinated aromatic organic compound. The presence of a fluorine atom on the resorcinol backbone significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and materials science.[1] An understanding of its physical properties, such as melting point and solubility, is critical for its effective use in synthesis, formulation, and quality control.

Physical Properties

The physical properties of 4-Fluororesorcinol are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | 95 - 101 °C | [1] |

| 96 - 100 °C | [2][3] | |

| Appearance | White to brown powder or crystals | [1] |

| Molecular Formula | C₆H₅FO₂ | [1] |

| Molecular Weight | 128.10 g/mol | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3] A stock solution of 10 mM in DMSO can be prepared.[4] | [3][4] |

| Compatible with various solvents.[1] | [1] |

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting point and solubility of solid organic compounds like 4-Fluororesorcinol.

Melting Point Determination

The melting point of 4-Fluororesorcinol is determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Fluororesorcinol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is performed to establish a general solubility profile.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, and dimethyl sulfoxide) are selected.

-

Procedure: A small, accurately weighed amount of 4-Fluororesorcinol (e.g., 10 mg) is placed in a test tube. A measured volume of the selected solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is visually inspected for the absence of solid particles.

-

Classification:

-

Soluble: If the solid completely dissolves.

-

Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

Visualization of a Key Synthetic Application

4-Fluororesorcinol is a crucial precursor in the synthesis of fluorinated fluorescein dyes. The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of fluorinated fluorescein from 4-Fluororesorcinol.

Conclusion

This technical guide provides essential data on the physical properties of 4-Fluororesorcinol, which are fundamental to its application in research and development. The tabulated melting point and qualitative solubility information, coupled with standardized experimental protocols, offer a practical resource for scientists and professionals. The visualized synthetic pathway further illustrates the utility of this compound in the creation of valuable fluorescent molecules. While quantitative solubility data remains a gap in the current literature, the information presented here serves as a solid foundation for the handling, application, and further investigation of 4-Fluororesorcinol.

References

4-Fluororesorcinol: A Comprehensive Technical Guide on Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for 4-Fluororesorcinol (CAS No. 103068-41-3). This versatile fluorinated resorcinol building block is increasingly utilized in the synthesis of fluorescent dyes, liquid crystals, and active pharmaceutical ingredients (APIs), making a thorough understanding of its properties and handling essential for laboratory personnel.[1][2]

Safety Data Sheet Overview

4-Fluororesorcinol is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The following tables summarize the key safety and property data compiled from various supplier safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₅FO₂ | [1] |

| Molecular Weight | 128.10 g/mol | [1] |

| Appearance | White to brown solid, powder, or crystal | [1] |

| Melting Point | 96-101 °C | |

| Solubility | Soluble in DMF and Methanol | [3] |

| Storage Temperature | -20°C to <15°C, under inert gas, hygroscopic | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Sources:

Table 3: Handling and Personal Protective Equipment (PPE)

| Precautionary Measure | P-Statement | Recommended PPE |

| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | Dust mask type N95 (US) or equivalent |

| Wash skin thoroughly after handling. | P264 | Protective gloves (e.g., nitrile rubber) |

| Do not eat, drink or smoke when using this product. | P270 | N/A |

| Wear protective gloves/ eye protection/ face protection. | P280 | Eyeshields, face shield |

| If swallowed, call a poison center or doctor if you feel unwell. | P301 + P312 | N/A |

| If on skin, wash with plenty of soap and water. | P302 + P352 | N/A |

| If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 | N/A |

Sources:

Experimental Protocols

4-Fluororesorcinol is a key intermediate in several chemical syntheses and biochemical assays. Below are detailed methodologies for some of its primary applications.

Synthesis of Fluorinated Fluoresceins (Oregon Green Dyes)

4-Fluororesorcinol is a crucial precursor for the synthesis of Oregon Green dyes, which are valued for their higher photostability and lower pKa compared to traditional fluorescein.[4][5] The following protocol is adapted from the work of Sun et al. in The Journal of Organic Chemistry.[6]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-Fluororesorcinol (2 equivalents) in methanesulfonic acid (1 M).

-

Addition of Anhydride: To this solution, add phthalic anhydride or a derivative thereof (1 equivalent).

-

Reaction Conditions: Heat the resulting mixture under a dry nitrogen atmosphere at 80-85 °C for 36-48 hours. The reaction should be monitored for completion.

-

Workup: After cooling, pour the reaction mixture into 7 volumes of ice water.

-

Isolation: Collect the resulting precipitate, which is the fluorinated fluorescein product, by filtration.

-

Drying: Dry the isolated solid in a vacuum oven at 60 °C until a constant weight is achieved.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography.[7]

References

- 1. ossila.com [ossila.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Synthesis of Fluorinated Fluoresceins | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Groups in 4-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluororesorcinol, a halogenated derivative of resorcinol, presents a unique chemical scaffold of significant interest in pharmaceutical and materials science.[1][2] The introduction of a fluorine atom onto the resorcinol ring modulates the electronic properties of the molecule, leading to differential reactivity of the two hydroxyl groups. This technical guide provides a comprehensive analysis of the factors governing the reactivity of these hydroxyl groups, including their acidity (pKa values), and their participation in key synthetic transformations such as O-alkylation and O-acylation. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate the selective functionalization of 4-Fluororesorcinol.

Introduction

4-Fluororesorcinol (4-Fluoro-1,3-dihydroxybenzene) is a versatile building block in organic synthesis.[3] Its utility is particularly pronounced in the synthesis of fluorinated dyes, liquid crystals, and as an intermediate in the preparation of various pharmaceuticals.[4][5][6] The strategic placement of the fluorine atom ortho and para to the two hydroxyl groups breaks the molecule's symmetry, rendering the hydroxyls electronically distinct. Understanding and exploiting this differential reactivity is crucial for the regioselective synthesis of complex molecules.

This guide will delve into the electronic effects influencing the acidity and nucleophilicity of the hydroxyl groups, provide predicted physicochemical properties, and offer detailed experimental procedures for their selective modification.

Physicochemical Properties and Electronic Effects

The reactivity of the hydroxyl groups in 4-Fluororesorcinol is intrinsically linked to their acidity, which is influenced by the strong electron-withdrawing nature of the fluorine atom.

Predicted Physicochemical Data

While experimental data for 4-Fluororesorcinol is not extensively available in the literature, its key physicochemical properties can be predicted.

| Property | Value | Source |

| Molecular Formula | C₆H₅FO₂ | [7] |

| Molecular Weight | 128.10 g/mol | [7] |

| Melting Point | 96-100 °C | [7] |

| pKa₁ (predicted) | ~8.9 | ChemAxon Prediction |

| pKa₂ (predicted) | ~10.5 | ChemAxon Prediction |

| XLogP3 | 1.4 | [8] |

Note: Predicted pKa values are estimates and may vary from experimental values.

Influence of the Fluorine Substituent on Acidity

The fluorine atom at the 4-position exerts a significant influence on the acidity of the two hydroxyl groups through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is strongest at the ortho and meta positions relative to the fluorine.

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect primarily increases electron density at the ortho and para positions.

For the hydroxyl groups in 4-Fluororesorcinol:

-

OH at C1 (ortho to F): This hydroxyl group is strongly influenced by the -I effect of the adjacent fluorine, which stabilizes the corresponding phenoxide ion, thereby increasing its acidity (lowering its pKa).

-

OH at C3 (para to F): This hydroxyl group is influenced by both the -I and +M effects of the fluorine. While the -I effect increases acidity, the +M effect, which donates electron density to the para position, can partially counteract this, making this hydroxyl group less acidic than the one at C1.

This differential acidity is the cornerstone of achieving regioselective reactions on the 4-Fluororesorcinol scaffold. The more acidic hydroxyl group (at C1) is more readily deprotonated to form the more nucleophilic phenoxide, which will preferentially react with electrophiles under kinetically controlled conditions.

Signaling Pathways and Logical Relationships

The differential reactivity of the hydroxyl groups can be logically exploited in multi-step syntheses. The following diagram illustrates the decision-making process for the selective functionalization of 4-Fluororesorcinol.

Caption: Logical workflow for selective functionalization of 4-Fluororesorcinol.

Experimental Protocols for Selective Reactions

The following protocols are based on established methodologies for the selective functionalization of phenols and resorcinols and are adapted for 4-Fluororesorcinol.[9][10] Researchers should optimize these conditions for their specific substrates and desired outcomes.

Selective Mono-O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for the preparation of ethers.[11] By carefully controlling the stoichiometry of the base, selective mono-alkylation of the more acidic hydroxyl group can be achieved.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluororesorcinol (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous acetone or N,N-dimethylformamide (DMF) (approximately 0.2 M concentration of the resorcinol). Add potassium carbonate (K₂CO₃) (1.1 eq.) to the stirred solution.

-

Alkylation: To the stirred suspension, add the alkyl halide (R-X, e.g., benzyl bromide or methyl iodide) (1.05 eq.) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the mono-alkylated isomers and any di-alkylated product.

Expected Outcome: Due to the higher acidity of the C1-OH, the major product is expected to be the 4-fluoro-3-alkoxyphenol. The ratio of isomers will depend on the reaction conditions and the electrophile used.

Selective Mono-O-Acylation

Selective acylation can be achieved using acid chlorides or anhydrides. Enzymatic methods also offer high regioselectivity.[12][13]

Reaction Scheme:

Experimental Protocol (Chemical Acylation):

-

Reaction Setup: Dissolve 4-Fluororesorcinol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1 eq.) to the solution.

-

Acylation: Add the acyl chloride (R-COCl) or acid anhydride ((RCO)₂O) (1.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the mono-acylated isomers.

Expected Outcome: Similar to alkylation, the more nucleophilic phenoxide at the C1 position is expected to react preferentially, yielding the 4-fluoro-3-(acyloxy)phenol as the major product.

Characterization of Products

The regiochemistry of the mono-substituted products can be determined using NMR spectroscopy. The following diagram illustrates a general workflow for synthesis and characterization.

Caption: General workflow for the synthesis and characterization of 4-Fluororesorcinol derivatives.

Predicted NMR Data:

While specific experimental NMR data for mono-substituted 4-fluororesorcinol derivatives are scarce, predictions can be made based on the analysis of similar compounds.

-

¹H NMR: The aromatic region will show distinct splitting patterns for the two isomers due to the different substitution patterns. The chemical shifts of the protons will be influenced by the nature of the new substituent and its position relative to the fluorine and remaining hydroxyl group.

-

¹³C NMR: The carbon signals will also be characteristic for each isomer. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: This will provide a clear signal for the fluorine atom, and its chemical shift will be sensitive to the substitution pattern on the ring.

Conclusion

The hydroxyl groups of 4-Fluororesorcinol exhibit differential reactivity due to the electronic influence of the fluorine substituent. The hydroxyl group ortho to the fluorine is more acidic and, consequently, more nucleophilic upon deprotonation. This inherent difference can be exploited to achieve regioselective mono-functionalization through carefully controlled O-alkylation and O-acylation reactions. The provided theoretical background and experimental protocols serve as a valuable resource for researchers and drug development professionals aiming to utilize 4-Fluororesorcinol as a key building block in the synthesis of novel and complex molecules. Further optimization of the reaction conditions will be crucial for maximizing the yields and selectivity for specific applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. escholarship.org [escholarship.org]

- 7. 4-氟间苯二酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Fluoro-1,3-dihydroxybenzene | C6H5FO2 | CID 10558640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. francis-press.com [francis-press.com]

- 12. [PDF] Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Semantic Scholar [semanticscholar.org]

- 13. An accurate approach for computational pKa determination of phenolic compounds [art.torvergata.it]

An In-depth Technical Guide to the Electronic Effects of the Fluorine Atom in 4-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects imparted by the fluorine atom in the 4-Fluororesorcinol molecule. 4-Fluororesorcinol, a fluorinated derivative of resorcinol, is a valuable building block in the synthesis of pharmaceuticals and fluorescent dyes.[1] The introduction of a fluorine atom onto the resorcinol scaffold significantly alters the electron density distribution within the aromatic ring, thereby influencing the molecule's acidity, reactivity, and spectroscopic properties. This guide will delve into the inductive and resonance effects of the fluorine substituent, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction: The Dual Nature of Fluorine's Electronic Influence

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, leading to a decrease in electron density on the aromatic ring.

Conversely, the fluorine atom also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R or +M) increases the electron density at the ortho and para positions relative to the fluorine atom.

In the case of 4-Fluororesorcinol, these two opposing effects are in play, and their net influence dictates the molecule's overall electronic character and reactivity.

Quantitative Analysis of Electronic Effects

To quantify the electronic influence of the fluorine atom in 4-Fluororesorcinol, we can examine several key parameters, including the acid dissociation constant (pKa) and spectroscopic data. For comparative purposes, data for the parent compound, resorcinol, is also presented.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the phenoxide ion, leading to a higher pKa (weaker acid).

In 4-Fluororesorcinol, the strong inductive effect of the fluorine atom is expected to increase the acidity of the hydroxyl groups compared to resorcinol.

Table 1: Acidity of 4-Fluororesorcinol and Resorcinol

| Compound | pKa (first dissociation) | Reference |

| 4-Fluororesorcinol | 8.49 (Predicted) | [2] |

| Resorcinol | ~9.30 - 9.81 | [3][4] |

Note: An experimental pKa value for 4-Fluororesorcinol was not found in the surveyed literature. The value presented is a predicted value.

The predicted lower pKa of 4-Fluororesorcinol compared to resorcinol suggests that the electron-withdrawing inductive effect of the fluorine atom is the dominant factor influencing the acidity of the phenolic protons.

Hammett Substituent Constants

Table 2: Selected Hammett Substituent Constants

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -F | 0.34 | 0.06 |

| -OH | 0.12 | -0.37 |

These values highlight the electron-withdrawing nature of fluorine through the inductive effect (positive σ_m) and its weaker, slightly electron-donating character through resonance at the para position. The hydroxyl group is inductively withdrawing but strongly donating by resonance, especially at the para position. The interplay of these effects in the polysubstituted 4-Fluororesorcinol ring is complex and determines the overall electron distribution.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of the atoms within a molecule.

¹H NMR Spectroscopy

The chemical shifts of protons in ¹H NMR are sensitive to the local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups cause shielding and an upfield shift.

Table 3: ¹H NMR Chemical Shifts (ppm) for 4-Fluororesorcinol and Resorcinol

| Compound | Solvent | H-2 | H-5 | H-6 | OH | Reference |

| 4-Fluororesorcinol | DMSO-d₆ | 6.27 (m) | 6.48 (dd) | 6.89 (dd) | 8.00 (br), 8.39 (br) | [3] |

| Resorcinol | D₂O | 6.49 | 6.53 | 7.197 | - | [5] |

The provided ¹H NMR data for 4-Fluororesorcinol in DMSO-d₆ shows distinct signals for the aromatic protons, with coupling patterns that reflect their positions relative to the fluorine and hydroxyl groups.[3]

¹³C NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR chemical shifts are indicative of the electronic environment of the carbon atoms. Carbons attached to electronegative atoms like fluorine and oxygen are significantly deshielded.

Table 4: ¹³C NMR Chemical Shifts (ppm) for Resorcinol

| Compound | Solvent | C-1, C-3 | C-2 | C-4, C-6 | C-5 | Reference |

| Resorcinol | D₂O | 159.627 | 110.316 | 133.556 | 105.388 | [6] |

Note: Experimental ¹³C NMR data for 4-Fluororesorcinol was not found in the surveyed literature. The data for resorcinol is provided for comparison. The carbon attached to the fluorine in 4-Fluororesorcinol is expected to show a large downfield shift and a characteristic C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The position of absorption bands is influenced by the electronic effects of neighboring atoms.

Table 5: Key IR Absorption Bands (cm⁻¹) for Resorcinol

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H stretch | 3261 (broad) | Hydrogen-bonded hydroxyl groups | [7] |

| C=C stretch (aromatic) | 1609 | Aromatic ring stretching | [7] |

Note: An experimental IR spectrum for 4-Fluororesorcinol was not found. The spectrum of resorcinol shows the characteristic broad O-H stretch of a phenol.[7] In 4-Fluororesorcinol, the C-F bond will also have a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the phenolic compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

-

Preparation of Stock Solution: Prepare a stock solution of 4-Fluororesorcinol in a suitable solvent (e.g., methanol or water).

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the 4-Fluororesorcinol stock solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the molecule.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

NMR Sample Preparation

Methodology:

-

Sample Dissolution: Dissolve approximately 5-10 mg of 4-Fluororesorcinol in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or inversion of the tube may be necessary.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the -OH peaks will disappear or significantly broaden.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a more concentrated sample and/or a longer acquisition time may be required.

FTIR Sample Preparation (KBr Pellet Method)

Methodology:

-

Grinding: Grind a small amount (1-2 mg) of 4-Fluororesorcinol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizing Electronic Effects and Workflows

Inductive vs. Resonance Effects

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Fluoresceins using 4-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein, a cornerstone fluorescent dye, has been pivotal in biological research and diagnostics for over a century. However, its application is often limited by its pH sensitivity and susceptibility to photobleaching. The synthesis of fluorinated fluoresceins represents a significant advancement, offering probes with enhanced photostability and lower pKa values, which makes them more effective fluorescent reporters in physiological and acidic cellular environments.[1][2][3] This document provides detailed protocols for the synthesis of fluorinated fluoresceins using 4-fluororesorcinol as a key precursor, outlines their superior photophysical properties, and discusses their applications.

The introduction of fluorine atoms into the fluorescein structure lowers the pKa of the phenolic hydroxyl groups, resulting in dyes that maintain strong fluorescence in acidic organelles.[1][3] Fluorination can also enhance the photostability of the dye, a critical feature for demanding applications like confocal microscopy and high-throughput screening.[2]

Synthesis of 2',7'-Difluorofluorescein

The primary method for synthesizing fluorinated fluoresceins from 4-fluororesorcinol involves a condensation reaction with a suitable anhydride, such as phthalic anhydride. A significant improvement over the traditional high-temperature fusion method with zinc chloride is the use of methanesulfonic acid, which serves as both a solvent and a catalyst, allowing for milder reaction conditions and often higher yields.[1][4]

Synthesis Workflow

Caption: Synthesis workflow for 2',7'-Difluorofluorescein.

Experimental Protocols

Materials

-

4-Fluororesorcinol (>98% purity)[5]

-

Phthalic anhydride

-

Methanesulfonic acid

-

Anhydrous nitrogen or argon

-

Ice-cold distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirring

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Vacuum oven

Protocol for the Synthesis of 2',7'-Difluorofluorescein

This protocol is adapted from the improved procedure described by Sun et al. (1997).[1]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-fluororesorcinol (2 equivalents).

-

To the same flask, add phthalic anhydride (1 equivalent).

-

Under a gentle stream of dry nitrogen, carefully add methanesulfonic acid to the flask to create a 1 M solution of the resorcinol. Methanesulfonic acid acts as both the solvent and the Lewis acid catalyst.[1][4]

-

Reaction: Heat the reaction mixture to 80-85°C with constant stirring. Maintain this temperature for 36-48 hours under a nitrogen atmosphere.[1][6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing approximately 7 volumes of ice-cold water while stirring vigorously. A precipitate of the crude fluorinated fluorescein will form.[1][6]

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.[6]

-

Wash the solid precipitate with cold water to remove any residual methanesulfonic acid.[6]

-

Drying: Dry the crude product in a vacuum oven at 60°C until a constant weight is achieved.[1][6]

-

Purification (Optional): For higher purity, the crude product can be further purified by recrystallization or silica gel column chromatography.[6]

Photophysical Properties of Fluorinated Fluoresceins

Fluorination significantly alters the photophysical properties of fluorescein, leading to dyes with enhanced performance in biological applications. The electron-withdrawing nature of fluorine atoms lowers the pKa of the dye, making it more fluorescent at acidic pH.[1][3][7]

| Property | Fluorescein | 2',7'-Difluorofluorescein (Oregon Green 488) |

| pKa | ~6.5[1][2] | ~4.7[8] |

| Absorption Max (λabs) | 492 nm[4] | 491 nm[8] |

| Emission Max (λem) | 517 nm[4] | 515 nm[8] |

| Quantum Yield (Φ) | 0.92[4] | ~0.9[1] |

| Molar Extinction Coeff. (ε) | ~80,000 M⁻¹cm⁻¹ | ~83,000 M⁻¹cm⁻¹ |

Data compiled from multiple sources and may vary slightly based on solvent and pH conditions.

Advantages and Applications

The enhanced properties of fluorinated fluoresceins make them superior alternatives to traditional fluorescein derivatives for a variety of applications.

Key Advantages:

-

Lower pKa: Fluorinated fluoresceins remain brightly fluorescent in acidic environments (pH 4.5-6.5), which is advantageous for imaging acidic organelles like endosomes and lysosomes.[1][3]

-

Higher Photostability: The fluorine substitutions increase the dye's resistance to photobleaching, allowing for longer exposure times and more robust imaging experiments.[2][7]

-

Similar Spectral Properties: The absorption and emission spectra of 2',7'-difluorofluorescein are nearly identical to those of fluorescein, allowing for its use with standard fluorescein filter sets and instrumentation, including the 488 nm line of argon-ion lasers.[1]

Applications in Research and Drug Development:

-

Intravital Fluorescence Microscopy: The enhanced brightness and stability of fluorinated fluoresceins are beneficial for in vivo imaging applications.[9][10]

-

Cellular Imaging: These probes are ideal for long-term live-cell imaging, tracking of cellular processes, and fluorescence microscopy of fixed cells.[11]

-

Flow Cytometry: The high quantum yield and excitation with the 488 nm laser line make these dyes excellent labels for antibodies and other biomolecules in flow cytometry.[1]

-

pH Sensing: The pH-dependent fluorescence of these dyes can be exploited for measuring intracellular pH.[12]

-

High-Throughput Screening: The photostability of fluorinated fluoresceins is a significant advantage in automated, high-throughput screening assays where samples may be exposed to light for extended periods.

Logical Relationship of Fluorination to Improved Properties

Caption: How fluorination leads to superior probe properties.

Conclusion

The synthesis of fluorinated fluoresceins from 4-fluororesorcinol provides a straightforward and efficient route to a class of fluorescent dyes with significantly improved properties for biological applications. Their lower pKa and enhanced photostability make them invaluable tools for researchers and scientists in various fields, including cell biology, neuroscience, and drug discovery. The protocols and data presented here serve as a comprehensive guide for the synthesis and application of these advanced fluorescent probes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fluorinated Fluoresceins | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Preparation of Fluorescent Dyes Using 4-Fluororesorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol is a key building block in the synthesis of advanced fluorescent dyes, particularly fluorinated analogs of fluorescein, such as the Oregon Green™ series.[1][2] The introduction of fluorine atoms into the dye structure imparts several advantageous properties compared to their non-fluorinated counterparts. These benefits include enhanced photostability, a lower pH sensitivity in the physiological range, and high fluorescence quantum yields.[3][4] These characteristics make 4-fluororesorcinol-derived dyes superior probes for various applications in biological research and drug development, including cellular imaging, flow cytometry, and high-throughput screening.[3][5]

Fluorinated fluoresceins synthesized from 4-fluororesorcinol ionize at a lower pH (pKa = 3.3–6.1) compared to traditional fluorescein (pKa = 6.5), rendering them more fluorescent in acidic organelles and environments.[3][6] Furthermore, these dyes exhibit significantly slower photobleaching rates, allowing for longer exposure times during imaging experiments.[3] Some fluorinated fluoresceins have demonstrated very high quantum yields, in the range of 0.85 to 0.97.[3][4]

This document provides detailed protocols for the synthesis of 4-fluororesorcinol and its subsequent use in the preparation of fluorinated fluorescent dyes.

Quantitative Data Summary

The incorporation of fluorine atoms via 4-fluororesorcinol significantly impacts the physicochemical properties of the resulting fluorescent dyes. The following table summarizes key quantitative data for fluorinated fluoresceins compared to the parent fluorescein molecule.

| Property | Fluorescein | Fluorinated Fluoresceins (e.g., Oregon Green™) |

| pKa | 6.5[3][6] | 3.3 - 6.1[3][6] |

| Quantum Yield (Φ) | ~0.92[3] | 0.85 - 0.97[3][4] |

| Photostability | Lower | Higher[3][6] |

| pH Sensitivity | High in physiological range | Reduced in physiological range[7] |

| Quenching on Conjugation | More susceptible | Diminished[3] |

Experimental Protocols

Protocol 1: Regiospecific Synthesis of 4-Fluororesorcinol

A reliable, four-step synthesis for 4-fluororesorcinol has been developed with an overall yield of approximately 80%.[3][6] This protocol starts from the commercially available 5-nitro-1,2,4-trifluorobenzene.

Workflow for the Synthesis of 4-Fluororesorcinol:

Caption: Synthesis workflow for 4-Fluororesorcinol.

Methodology:

-

Bis-methoxide Addition: To a solution of 5-nitro-1,2,4-trifluorobenzene (1.0 equivalent) in methanol (MeOH) at 4 °C under a nitrogen atmosphere, add sodium methoxide (NaOMe, 2.2 equivalents, 25% in MeOH) dropwise. Stir the reaction mixture at room temperature for 1-24 hours, monitoring progress by Thin Layer Chromatography (TLC). Quench the reaction with 1 M citric acid and remove the methanol in vacuo to yield 2,4-dimethoxy-5-fluoronitrobenzene.[3]

-

Nitro Group Reduction: Reduce the nitro group of 2,4-dimethoxy-5-fluoronitrobenzene using palladium on carbon (Pd/C) with hydrogen (H₂) in ethyl acetate (EtOAc) to quantitatively yield 2,4-dimethoxy-5-fluoroaniline.[3][6]

-

Hydrodediazoniation: Treat the resulting aniline derivative with nitrous acid (HNO₂) followed by hypophosphorous acid (H₃PO₂) to remove the amino group, yielding 1,3-dimethoxy-4-fluorobenzene.[3][8]

-

Demethylation: In the final step, cleave the two methoxy groups to hydroxyl groups by treating the 1,3-dimethoxy-4-fluorobenzene with boron tribromide (BBr₃) in an inert solvent such as dichloromethane (CH₂Cl₂) for 24 hours to produce 4-fluororesorcinol.[3][6]

Protocol 2: Synthesis of Fluorinated Fluorescein Analogs

The condensation of 4-fluororesorcinol with phthalic anhydride or its derivatives is a common method for synthesizing fluorinated fluorescein dyes. The use of methanesulfonic acid as both a solvent and a catalyst provides higher yields under milder conditions compared to the traditional zinc chloride fusion method.[3][6]

Workflow for the Synthesis of Fluorinated Fluorescein:

References

Application of 4-Fluororesorcinol in the Synthesis of Pharmaceutical Ingredients

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluororesorcinol, a fluorinated derivative of resorcinol, is a versatile building block in the synthesis of various pharmaceutical ingredients. The introduction of a fluorine atom onto the resorcinol scaffold can significantly modify the physicochemical properties of the resulting molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 4-Fluororesorcinol in the synthesis of two important classes of pharmaceutical compounds: fluorinated coumarins and fluorinated benzofurans.

Application 1: Synthesis of Fluorinated Coumarins

Fluorinated coumarins are a class of compounds with diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The fluorine substituent can enhance the potency and metabolic stability of these compounds. 6-Fluoro-7-hydroxy-4-methylcoumarin is a key example that can be synthesized from 4-Fluororesorcinol via the Pechmann condensation.

Experimental Protocol: Synthesis of 6-Fluoro-7-hydroxy-4-methylcoumarin

This protocol describes the acid-catalyzed Pechmann condensation of 4-Fluororesorcinol with ethyl acetoacetate.

Materials:

-

4-Fluororesorcinol (MW: 128.10 g/mol )

-

Ethyl acetoacetate (MW: 130.14 g/mol )

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid (20 mL).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 4-Fluororesorcinol (1.28 g, 10 mmol) to the stirred sulfuric acid.

-

To this mixture, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring.

-

A precipitate will form. Filter the crude product and wash it with cold water until the washings are neutral.

-

Further wash the precipitate with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities, followed by another wash with cold water.

-